

Application Notes and Protocols: Pharmacokinetic Modeling of Acoziborole's Long Half-Life

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Compound of Interest

Compound Name: Acoziborole

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These application notes provide a detailed overview of the pharmacokinetic (PK) properties of **acoziborole**, a promising single-dose oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The exceptionally long half-life of **acoziborole** is a key feature that allows for a simplified treatment regimen. This document outlines the experimental methods used to characterize its PK profile and presents a framework for the pharmacokinetic modeling of this unique compound.

Introduction to Acoziborole's Pharmacokinetics

Acoziborole is a benzoxaborole derivative that has demonstrated high efficacy against *Trypanosoma brucei gambiense*.^{[1][2]} Its most notable pharmacokinetic characteristic is a very long terminal half-life, which has been reported to be approximately 272 to 400 hours in humans.^{[1][3][4]} This extended half-life, combined with good oral absorption, allows for a single oral dose of 960 mg to maintain therapeutic concentrations.^{[3][4]}

The primary mechanism for **acoziborole**'s long half-life is its slow elimination, which is predominantly through biliary-fecal excretion with limited metabolism.^{[1][5]} Understanding and modeling these pharmacokinetic properties are crucial for optimizing dosing strategies and ensuring treatment efficacy and safety.

Quantitative Pharmacokinetic Data

A pivotal open-label, single-group, non-randomized Phase I study (NCT04270981) was conducted to evaluate the mass balance, pharmacokinetics, metabolism, and excretion of a single 960 mg oral dose of [¹⁴C]-**acoziborole** in healthy male participants.[1][6] The key quantitative findings from this and other clinical studies are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of **Acoziborole** in Healthy Adults[1][3]

Parameter	Value	Unit
Dose	960	mg
Tmax (Time to Maximum Concentration)	48 (48 - 72)	hours
Cmax (Maximum Concentration)	14.20	µg/mL
AUC0–240h (Area Under the Curve)	2519.78	µg*h/mL
Terminal Half-life (t _{1/2})	~272 - 400	hours

Data are presented as mean or median (range) where available.

Table 2: Excretion of **Acoziborole** and its Metabolites[1][5][6]

Excretion Route	Analyte	% of Administered Dose
Feces	Total Radioactivity	74.2
Unchanged Acoziborole	33.6	
SCYX-3109 (Metabolite)	12.3	
Other Oxidized/Deboronated Forms	2.3	
Urine	Total Radioactivity	10.9
Unchanged Acoziborole	0.6	
Oxidative Deboronation, Glucuronidation, and Mono-oxidation Metabolites	0.1 - 2.1 (individual abundances)	

Table 3: Relative Abundance of **Acoziborole** and Metabolites in Plasma[1][5]

Analyte	% of Total Radioactivity in Plasma
Acoziborole	95.1
Oxidized form of Acoziborole	2.3
SCYX-3109	Not Detected

Pharmacokinetic Modeling Approach

A population pharmacokinetic model was developed to characterize the absorption and disposition of **acoziborole** in a Phase II/III clinical trial.[2] The model was described as a one-compartment model with a sequential mixture of first-order and zero-order absorption and linear elimination.[2] This type of model is often used for drugs that exhibit complex absorption profiles.

The rationale for this model choice likely stems from the observed plasma concentration-time profile of **acoziborole**, which shows a rapid initial absorption followed by a sustained plateau before the slow elimination phase.[3] The sequential zero-order and first-order absorption

components can effectively model this pattern, where the zero-order process describes a constant rate of absorption (e.g., due to controlled release from the formulation or saturation of absorption mechanisms), and the subsequent first-order process describes absorption at a rate proportional to the remaining drug at the absorption site.

A physiologically based pharmacokinetic (PBPK) modeling study has also been mentioned in the literature, which utilized the GastroPlus® software to estimate the fraction of **acoziBOROLE** absorbed.[1] PBPK models offer a more mechanistic approach by incorporating physiological and anatomical data to predict drug distribution and elimination in various tissues. For a drug like **acoziBOROLE** with a long half-life and significant biliary excretion, a PBPK model would be particularly useful for predicting its disposition in different patient populations and for exploring the impact of hepatic function on its clearance.

Experimental Protocols

Human Mass Balance Study Protocol

The following is a generalized protocol based on the design of the **acoziBOROLE** mass balance study (NCT04270981).[1][6]

Objective: To determine the routes and extent of excretion of **acoziBOROLE** and its metabolites after a single oral dose of [¹⁴C]-**acoziBOROLE** in healthy subjects.

Methodology:

- **Subject Recruitment:** Enroll a small cohort of healthy adult male volunteers.
- **Dosing:** Administer a single oral dose of 960 mg of **acoziBOROLE** containing a microtracer amount of [¹⁴C]-**acoziBOROLE**.
- **Sample Collection:**
 - **Blood:** Collect venous blood samples at predose and at multiple time points post-dose (e.g., 1, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 240 hours, and then at extended intervals up to 120 days) into heparinized tubes.[1][6]
 - **Urine and Feces:** Collect all urine and feces separately at predefined intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours, and then daily or every 48 hours) for at least 16 days for urine

and up to 60-120 days for feces, or until the radioactivity recovered is negligible.[1][6]

- Sample Processing:
 - Plasma: Centrifuge blood samples to separate plasma.
 - Feces: Homogenize fecal samples.
- Radioactivity Measurement: Determine the total radioactivity in plasma, urine, and fecal homogenates using accelerator mass spectrometry (AMS).
- Metabolite Profiling: Pool plasma, urine, and fecal samples for metabolite profiling using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection.
- Data Analysis: Calculate the cumulative excretion of radioactivity in urine and feces as a percentage of the administered dose. Determine the pharmacokinetic parameters of total radioactivity and unchanged **acoziborole**.

Quantification of Acoziborole and SCYX-3109 in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of **acoziborole** and its primary metabolite, SCYX-3109, in human plasma based on published methods.[1][3][6]

Objective: To accurately quantify the concentrations of **acoziborole** and its metabolite SCYX-3109 in human plasma samples.

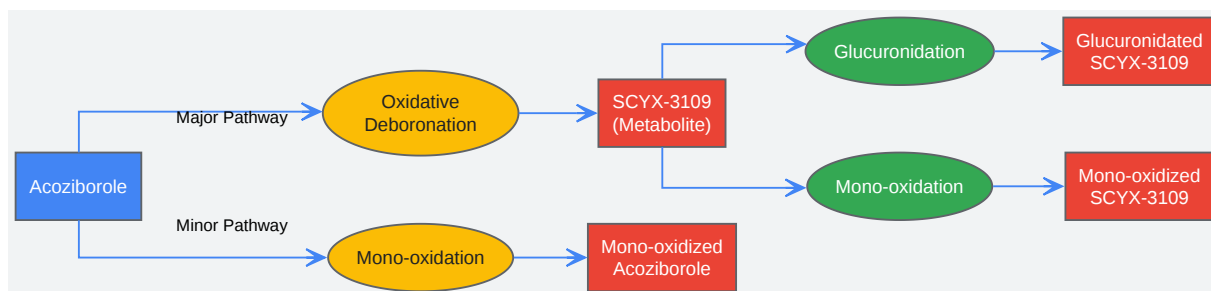
Methodology:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample, standard, or quality control, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).
 - Vortex mix for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Chromatographic Separation:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reverse-phase C8 or C18 column (e.g., Supelco Ascentis Express C8, 2.7 μm , 50 x 2.1 mm or Kinetex C18, 2.6 μm , 50 x 3.0 mm).[1][3]
 - Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
 - Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL .
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for **acoziborole**, SCYX-3109, and the internal standard.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - Determine the concentrations of **acoziborole** and SCYX-3109 in the plasma samples by interpolation from the calibration curve.

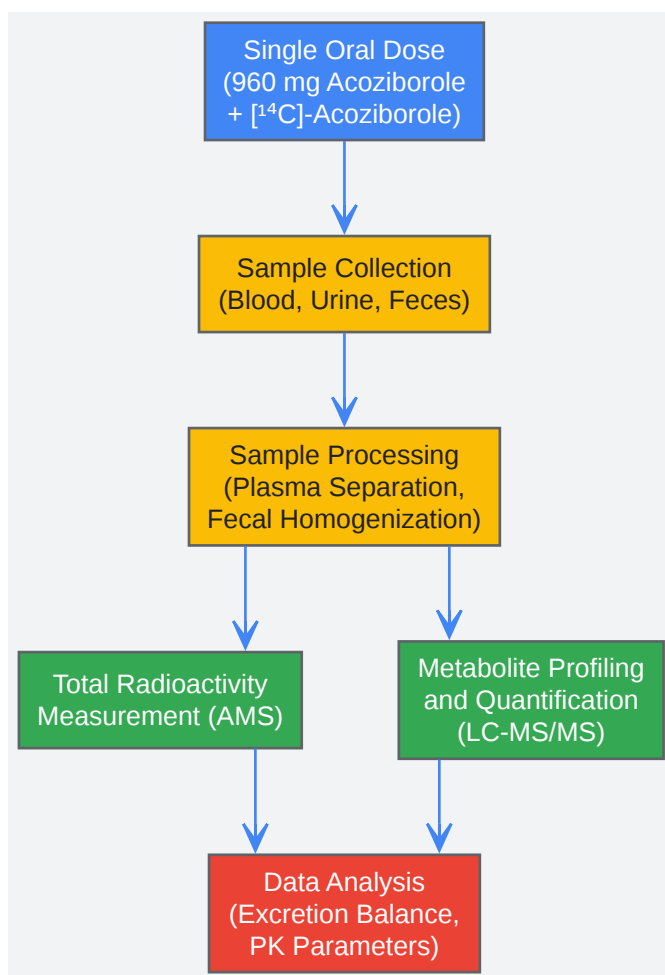
- The lower limit of quantification (LLOQ) for **acoiziborole** has been reported as 25 ng/mL and for SCYX-3109 as 10 ng/mL in plasma.[1][6]

Visualizations



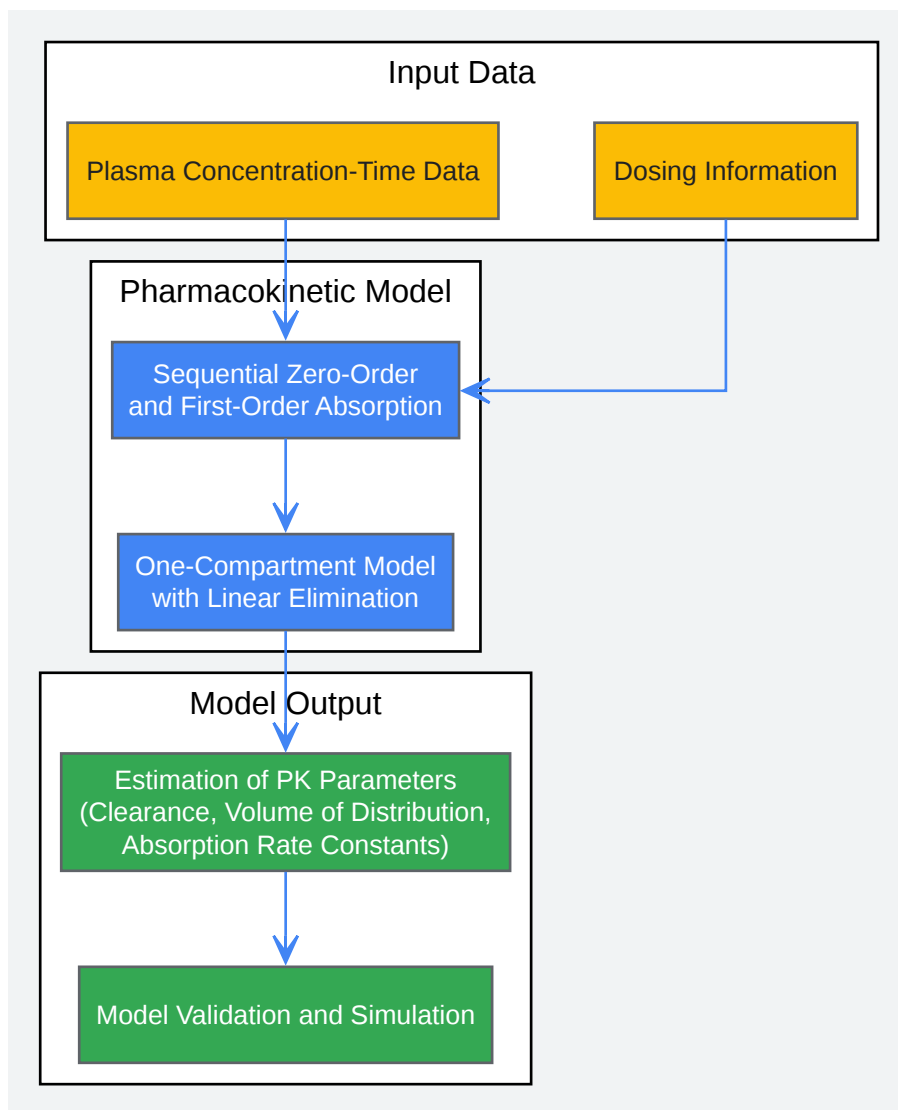
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Caption: Putative metabolic pathway of **Acoiziborole** in humans.



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Caption: Workflow for the **Acoziborole** human mass balance study.



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Caption: Logical relationship for the population PK modeling of **Acoziborole**.

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